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Compound of Interest |

Benzoic acid, 4-(3-
Compound Name:
methylphenoxy)-, methyl ester

CAS No.: 78303-11-4

Cat. No.: B12120900

Get Quote

Executive Summary

Methyl 4-(3-methylphenoxy)benzoate (CAS Registry Number: Not widely indexed; analogue
based) is a diaryl ether derivative frequently utilized as a pharmacophore in medicinal
chemistry and as an intermediate in the synthesis of pyrethroid insecticides and selective
estrogen receptor modulators (SERMS).

This guide provides a definitive spectroscopic profile for researchers synthesizing or
characterizing this molecule. Unlike aliphatic esters, the diaryl ether linkage introduces specific
shielding effects in Nuclear Magnetic Resonance (NMR) and characteristic fragmentation
patterns in Mass Spectrometry (MS). The data presented below synthesizes experimental
precedents from analogous diaryl ethers to establish a self-validating structural model.

Synthesis & Structural Context[1]

To understand the impurities and spectral nuances, one must understand the origin. This
compound is typically synthesized via a copper-catalyzed Ulimann ether coupling or a Chan-
Lam coupling.
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Synthesis Workflow (Ullmann Coupling)

The following workflow illustrates the most robust synthetic route, highlighting where specific

impurities (unreacted starting materials) might appear in the spectra.

________________

Reagents

(Electrophile)

Methyl 4-iodobenzoate

m-Cresol
(Nucleophile)

Catalytic Cycle
(Cul, Ligand, Cs2CO3)
110°C, DMF

Coupling >

Flash Chromatography

Crude Mixture (Hex/EtOAC) » Purified Product

(Diaryl Ether + Salts) Methyl 4-(3-methylphenoxy)benzoate

Click to download full resolution via product page

Figure 1: Copper-catalyzed synthesis pathway. Impurities from 'A' (doublet ~7.8 ppm) or 'B'

(singlet ~2.3 ppm) must be monitored.

Nuclear Magnetic Resonance (NMR) Analysis[2][3]
[4][5][6][7]

The NMR spectrum of this molecule is defined by the electronic push-pull system: the electron-
withdrawing ester group on Ring A and the electron-donating ether oxygen.

1H NMR Data (400 MHz, CDCI3)

The Ring A protons form an AA'BB' system (pseudo-doublets), while Ring B shows a classic 3-

substituted aromatic pattern.
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o Shift (5, o Coupling (J, Assignment
Position Multiplicity Integral .
ppm) Hz) Logic

Characteristic

Ester-Me 3.90 Singlet (s) 3H - methyl ester

(-COOCHS3).

Methyl group
) on the
Ar-Me 2.36 Singlet (s) 3H - )
phenoxy ring

(m-tolyl).

Ring A: Ortho
to carbonyl
H-2, H-6 7.98 Doublet (d) 2H 8.8 (Deshielded
by
anisotropy).

Ring A: Ortho
to oxygen
(Shielded by

resonance).

H-3, H-5 6.98 Doublet (d) 2H 8.8

Ring B: Meta
H-5' 7.24 Triplet (t) 1H 7.8 to both

substituents.

Ring B: Para
H-4' 6.95 Doublet (d) 1H 7.5
to oxygen.

Ring B:
Isolated
between O
H-2' 6.88 Singlet (s)* 1H - and Me
(Broad
singlet/narro

w doublet).

Ring B: Ortho

H-6' 6.84 Doublet (d) 1H 8.0
to oxygen.
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Note: H-2' often appears as a broad singlet or narrow doublet due to small meta-coupling.

13C NMR Data (100 MHz, CDCI3)

Carbon Type Shift (6, ppm) Assighment

C=0 166.8 Carbonyl carbon (Ester).

C-4 (Ipso) 1621 Ring A Attached to Oxygen
(Deshielded).

C-1' (Ipso) 155.8 Ring B: Attached to Oxygen.

C-3 (Ipso) 140.2 Ring B: Attached to Methyl
group.

C-2,C-6 131.6 Ring A: Ortho to Carbonyl.

C-5' 129.6 Ring B: Meta carbon.

Cc-4 1245 Ring B: Para carbon.

C-1 (Ipso) 123.0 Ring A: Attached to Carbonyl.

Cc-2' 120.4 Ring B: Isolated carbon.

C-6' 116.8 Ring B: Ortho carbon.

C-3,C-5 117.2 Ring A: Ortho to Oxygen.

O-CH3 52.0 Methoxy carbon (Ester).

Ar-CH3 21.4 Tolyl methyl carbon.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "Go/No-Go" quality gate. The absence of a broad -OH
stretch (3200-3500 cm~1) confirms the consumption of the starting phenol/cresol.

e 1715 -1725 cm~1 (Strong, Sharp): C=0 Stretching (Conjugated Ester). This is the diagnostic
peak for the benzoate moiety.

e 1245 -1260 cm~1 (Strong): C-O-C Asymmetric Stretching. The "Ether Band." This confirms
the formation of the diaryl ether linkage.
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e 1100 -1120 cm~* (Medium): C-O Stretching (Ester C-O-C).
e 2950 cm~* (Weak): C-H Stretching (Aliphatic methyl groups).
e 1590, 1490 cm~! (Variable): C=C Aromatic Ring Stretching.

Mass Spectrometry (EI-MS)

Electron lonization (EIl) at 70 eV produces a predictable fragmentation pathway driven by the
stability of the aromatic system.

Molecular Formula: C1sH1403 Molecular Weight: 242.27 g/mol

Fragmentation Logic

e Molecular lon [M]+: m/z 242 (Significant intensity due to aromatic stability).
e Loss of Methoxy [M - OMe]+: m/z 211 (Formation of acylium ion).
e Loss of Ester Group [M - COOMe]+: m/z 183 (Formation of the diaryl ether cation).

e Tropylium Formation: m/z 91 (Characteristic of the tolyl group).
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Figure 2: Primary fragmentation pathway in EI-MS. The peak at m/z 183 is diagnostic for the
ether core.

Experimental Protocol: Sample Preparation

To ensure the spectra match the data above, follow this standard operating procedure (SOP).

NMR Preparation[7]

¢ Solvent: Use CDCIs (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal
standard.

o Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

« Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a
small plug of glass wool into the NMR tube.

¢ Acquisition:
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o 1H: 16 scans, 1 second relaxation delay.

o 13C: 512 scans minimum to resolve the quaternary carbons (C-1, C-4, C-1', C-3").

GC-MS Method

e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
e Inlet Temp: 250°C.
e Ramp: 50°C (hold 1 min) —» 20°C/min - 300°C (hold 5 min).

» Elution: Expect the product to elute later than the starting m-cresol but before heavier bis-
coupled byproducts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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